(R)-O-Isobutyroyllomatin

Hepatocyte proliferation Liver regeneration Hep3B cell model

Researchers studying LOX-mediated inflammation or hepatoprotection face sourcing challenges where generic coumarins fail to replicate target-specific pharmacology. (R)-O-Isobutyroyllomatin eliminates this variability with compound-specific validated activity: • iNOS inhibition IC₅₀ = 1.12 μM in RAW264.7 macrophages - 8- to 31-fold more potent than structurally related Peucedanum coumarins. • Dose-dependent cytoprotection against glucose oxidase-induced oxidative stress in both Hep3B hepatoma and NIH3T3 fibroblast models, without confounding cytotoxicity. • Potent lipoxygenase inhibition with secondary carboxylesterase/COX modulation for pathway dissection. Sourced from authenticated Apiaceae isolates, ≥98% HPLC purity, available in 5-100 mg quantities with reliable global logistics.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
Cat. No. B15127284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-O-Isobutyroyllomatin
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
InChIInChI=1S/C18H20O5/c1-10(2)17(20)21-14-9-12-13(23-18(14,3)4)7-5-11-6-8-15(19)22-16(11)12/h5-8,10,14H,9H2,1-4H3
InChIKeyPKHNHXIOSSYBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-O-Isobutyroyllomatin: Compound Class & Procurement


(R)-O-Isobutyroyllomatin (CAS: 440094-38-2) is a naturally occurring furanocoumarin isolated from various Apiaceae species, including Angelica keiskei and Prionosciadium watsoni [1]. The compound exhibits a molecular formula of C18H20O5 and a molecular weight of 316.4 g/mol, with the (R)-stereochemistry at the chiral center being essential to its biological activity profile [1]. The isobutyroyl ester moiety at the O-position distinguishes it structurally from the parent coumarin scaffold, conferring specific physicochemical properties that influence its interaction with biological targets [2].

Natural product
Furanocoumarin isolated from Apiaceae species; research tool compound.
Chiral identity
Specified (R)-stereochemistry; enantiomer-attribution review context.
Research focus
Cellular signaling, oxidative stress, and enzyme inhibition pathway studies.

(R)-O-Isobutyroyllomatin: Why Analogs Fail


In-class coumarins and furanocoumarins exhibit substantial functional divergence despite shared core scaffolds, precluding simple substitution in research applications. For instance, within the lomatin structural series, octanoyllomatin demonstrates potent α-glucosidase inhibition (IC₅₀ = 69.00 ± 0.43 µg/mL) while the parent lomatin scaffold lacks this activity [1]. Similarly, 4′-O-isobutyroylpeguangxienin—a compound bearing the identical isobutyroyl ester substituent—exhibits pronounced cytotoxicity against multiple cancer cell lines (IC₅₀ 15.9–23.2 μM) [2], whereas (R)-O-isobutyroyllomatin shows minimal cytotoxicity while promoting cell proliferation and oxidative protection [3]. This divergence underscores that even subtle structural modifications within the coumarin class yield distinct biological signatures, making compound-specific selection mandatory for reproducible research outcomes.

The isobutyroyl group alone does not predict biological outcome. 4′-O-isobutyroylpeguangxienin shows cytotoxicity, while (R)-O-isobutyroyllomatin is non-cytotoxic and promotes proliferation.
Octanoyllomatin targets α-glucosidase, not oxidative stress protection; the acyl substituent determines target engagement.
Even co-isolated congeners (e.g., 3′-O-methylvaginol) show divergent dose-response proliferation profiles; subtle modifications alter research outcomes.

(R)-O-Isobutyroyllomatin: Evidence for Selection


Hep3B Cell Proliferation: vs. 3′-O-Methylvaginol

In a direct head-to-head comparison within the same experimental series, (R)-O-isobutyroyllomatin exhibited cell proliferative effects on Hep3B human hepatoma cells at the tested concentrations, while 3′-O-methylvaginol (3) and the chalcone derivatives (6-9) demonstrated distinct activity profiles under identical assay conditions [1]. All isolates exhibited cell proliferative effects compared to untreated control (DMSO), but the dose-response characteristics varied across compounds, establishing (R)-O-isobutyroyllomatin as a primary candidate for hepatocyte proliferation studies [1].

Hep3B Proliferation
Head-to-head
Compound-specific proliferative effects vs. 3′-O-methylvaginol under identical assay conditions
Reported cell-model endpoint context; proliferation profiles vary across congeners
Dose-response characteristics differ; data to verify for intended model
Hepatocyte proliferation Liver regeneration Hep3B cell model

Cytotoxicity Divergence vs. 4′-O-Isobutyroylpeguangxienin

Compounds bearing the identical isobutyroyl ester moiety exhibit markedly divergent cytotoxic profiles depending on the parent coumarin scaffold. 4′-O-Isobutyroylpeguangxienin (compound 2) demonstrated in vitro cytotoxic activity against five human cancer cell lines (HL-60 leukemia, A-549 lung, SMMC-7721 hepatocellular, MCF-7 breast, SW-480 colon) with IC₅₀ values ranging from 15.9 to 23.2 μM [1]. In contrast, (R)-O-isobutyroyllomatin showed no appreciable cytotoxicity to Hep3B or NIH3T3 cells at tested concentrations while maintaining cytoprotective effects [2]. This cross-study comparable evidence demonstrates that the isobutyroyl group alone does not predict biological outcome.

Cytotoxicity Profile
Cross-study comparable
4′-O-Isobutyroylpeguangxienin is cytotoxic (IC₅₀ 15.9–23.2 µM); (R)-O-isobutyroyllomatin is non-cytotoxic
Supports cytotoxicity endpoint review; scaffold-dependent biological signature
Isobutyroyl moiety alone does not determine outcome; requires compound-specific validation
Cytotoxicity profiling Cancer cell lines Structure-activity relationship

Target Selectivity vs. Octanoyllomatin

Within the lomatin ester derivative series, the acyl substituent dictates biological target engagement. Octanoyllomatin (3′-octanoyl-lomatin) was identified as the most potent α-glucosidase inhibitor among 13 coumarins isolated from Seseli petraeum, with an IC₅₀ of 69.00 ± 0.43 µg/mL, while 3′-isobutyryl-lomatin (a regioisomer of the target compound) exhibited markedly weaker inhibition [1]. Concurrently, (R)-O-isobutyroyllomatin demonstrates significant dose-dependent protection against glucose oxidase-induced oxidative stress in Hep3B and NIH3T3 cells [2]. This cross-study comparable evidence establishes that lomatin derivatives are functionally non-interchangeable.

Target Selectivity
Cross-study comparable
Octanoyllomatin inhibits α-glucosidase (IC₅₀ 69 µg/mL); (R)-O-isobutyroyllomatin shows cytoprotective effects
Supports target engagement review; functional divergence within lomatin series
Acyl substituent dictates biological target; direct substitution will not reproduce results
Enzyme inhibition α-glucosidase Oxidative stress protection

Enzyme Inhibition: Lipoxygenase as Primary Target

Enzymatic profiling identifies (R)-O-isobutyroyllomatin as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, establishing a rank-order enzyme inhibition profile that distinguishes it from other coumarin derivatives [1]. This class-level inference—derived from enzymatic profiling—indicates that (R)-O-isobutyroyllomatin's primary mechanism diverges from coumarins that predominantly target cyclooxygenase (COX) isoforms or other inflammatory mediators.

Enzyme Inhibition
Class-level inference
Rank-order: lipoxygenase (primary) ≫ formyltetrahydrofolate synthetase, carboxylesterase, COX (lesser)
Supports pathway-response interpretation; LOX-mediated arachidonic acid metabolism context
Data to verify; primary LOX target differentiates from COX-focused coumarins
Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Stereochemical Configuration & Procurement Implications

(R)-O-Isobutyroyllomatin possesses a defined (R)-configuration at the chiral center, with InChI Key PKHNHXIOSSYBJU-CQSZACIVSA-N specifying this stereochemistry [1]. As a class-level inference, stereochemical configuration in coumarin derivatives critically influences target binding affinity and biological activity—exemplified by the isolation of (±) praeruptol A enantiomers from Peucedanum praeruptorum, which required chiral resolution for individual activity assessment . The procurement of racemic mixtures or incorrectly specified stereoisomers introduces confounding variables into biological assays.

Stereochemistry
Class-level inference
Specified (R)-configuration; InChI Key PKHNHXIOSSYBJU-CQSZACIVSA-N
Stereochemical-control context; enantiomer-attribution review
Racemic mixtures or incorrect stereoisomer may alter biological response
Stereochemistry Chiral purity Enantiomer-specific activity

iNOS Inhibition in RAW264.7 Macrophages

(R)-O-Isobutyroyllomatin demonstrates measurable anti-inflammatory activity through inhibition of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) in mouse RAW264.7 macrophages, with an IC₅₀ value of 1.12 μM (1.12E+3 nM) [1]. This quantitative inhibition value establishes the compound's anti-inflammatory potency. For class-level context, a panel of 25 coumarins from Peucedanum praeruptorum was evaluated for anti-inflammatory activity in the RAW264.7 model, with eight compounds exhibiting IC₅₀ values ranging from 9.48 to 34.66 μM . This cross-study comparison positions (R)-O-isobutyroyllomatin's iNOS inhibitory potency at the more active end of the coumarin anti-inflammatory spectrum.

iNOS Inhibition
Cross-study comparable
IC₅₀ = 1.12 µM for LPS-induced iNOS in RAW264.7 macrophages
Reported assay potency context; supports iNOS pathway studies
Approximately 8- to 31-fold higher potency vs. Peucedanum coumarin panel
Anti-inflammatory iNOS inhibition RAW264.7 macrophages

(R)-O-Isobutyroyllomatin: Research Applications


Hepatocyte Proliferation & Liver Regeneration

(R)-O-Isobutyroyllomatin is suitable for investigations of hepatocyte proliferation and liver regeneration mechanisms. Direct evidence from Hep3B human hepatoma cell assays demonstrates cell proliferative effects compared to DMSO control, with significant dose-dependent protection against glucose oxidase-induced oxidative stress in both Hep3B hepatoma and NIH3T3 fibroblast cells [1]. The compound's isolation from Angelica keiskei, a plant with traditional hepatoprotective applications, provides additional context for liver-focused research programs [1].

Lipoxygenase-Mediated Inflammation & Arachidonic Acid Pathway

This compound is appropriate for studies targeting lipoxygenase (LOX)-mediated inflammatory pathways. Enzymatic profiling identifies (R)-O-isobutyroyllomatin as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2]. The compound demonstrates secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. This rank-order enzyme inhibition profile supports its use in pathway dissection experiments where lipoxygenase activity must be modulated relative to COX-dependent signaling.

iNOS-Dependent NO Signaling & Macrophage Inflammation

(R)-O-Isobutyroyllomatin is validated for anti-inflammatory studies involving iNOS-mediated nitric oxide production in macrophage models. Quantitative evidence demonstrates IC₅₀ = 1.12 μM for inhibition of LPS-induced iNOS activity in mouse RAW264.7 macrophages [3]. Compared to a panel of Peucedanum-derived coumarins (IC₅₀ 9.48–34.66 μM), (R)-O-isobutyroyllomatin exhibits approximately 8- to 31-fold higher iNOS inhibitory potency, making it suitable for experiments requiring robust suppression of iNOS-dependent inflammatory responses [3].

Oxidative Stress Cytoprotection in Multiple Cell Types

The compound is validated for oxidative stress protection studies across multiple cell lineages. It demonstrates significant dose-dependent protection against glucose oxidase-induced oxidative stress in both Hep3B human hepatoma cells and NIH3T3 mouse fibroblasts [1]. This cross-cell-type cytoprotective activity, coupled with the absence of cytotoxicity at tested concentrations [1], supports its use as a tool compound in oxidative stress mechanism studies requiring cell viability preservation without confounding cytotoxic effects.

Application
Selection Property
Validation Focus
Hepatocyte proliferation / liver regeneration
Cell proliferative evidence
Cytoprotective assay endpoint; oxidative stress model context
LOX-mediated inflammation / arachidonic acid pathway
LOX inhibition profile
Arachidonic acid metabolism assay; pathway dissection
iNOS-dependent NO signaling / macrophage inflammation
iNOS inhibitory potency context
Macrophage iNOS assay; inflammatory mediator suppression review
Oxidative stress cytoprotection
Cytoprotective evidence across cell types
Cell viability in oxidative stress models; cytotoxicity absence

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